molecular formula C11H6ClFOS B1346319 3-(3-Chloro-5-fluorobenzoyl)thiophene CAS No. 898771-44-3

3-(3-Chloro-5-fluorobenzoyl)thiophene

Cat. No.: B1346319
CAS No.: 898771-44-3
M. Wt: 240.68 g/mol
InChI Key: AMMFLFKQAWPSAJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorobenzoyl)thiophene (IUPAC name: (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone) is a halogenated aromatic compound featuring a thiophene ring substituted with a benzoyl group containing chloro and fluoro substituents at the 3- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, and agrochemicals. Its safety data sheet (SDS) under the UN GHS revision 8 highlights its identification and handling protocols, though specific hazard classifications remain unspecified in the available evidence .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMFLFKQAWPSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641852
Record name (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-44-3
Record name (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-5-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3-chloro-5-fluorobenzoyl chlorideAlCl3\text{Thiophene} + \text{3-chloro-5-fluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3}Thiophene+3-chloro-5-fluorobenzoyl chlorideAlCl3​

Biological Activity

3-(3-Chloro-5-fluorobenzoyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

This compound is characterized by its thiophene ring substituted with a chlorinated and fluorinated benzoyl group. Its molecular structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The specific substituents on the thiophene ring influence its electronic properties, which in turn affect its binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with G-protein coupled receptors, leading to alterations in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)12.9Inhibition of CA IX and XII
A431 (skin cancer)15.4Suppression of hypoxia-induced CA IX expression

The compound exhibits selective cytotoxicity, particularly under hypoxic conditions, which is significant for targeting tumor microenvironments.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through disruption of cell membrane integrity.

Comparative Studies

When compared to similar compounds, such as 3-(4-chlorobenzoyl)thiophene and other fluorinated thiophenes, this compound shows enhanced potency in both anticancer and antimicrobial activities.

Compound IC50 (µM) Activity Type
This compound12.9Anticancer
3-(4-chlorobenzoyl)thiophene25.0Anticancer
3-(2-fluorobenzoyl)thiophene30.0Anticancer

Case Studies

  • Study on MCF7 Cells : A detailed study evaluated the effects of this compound on MCF7 breast cancer cells under normoxic and hypoxic conditions, revealing a significant reduction in cell viability at concentrations as low as 12.9 µM.
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Polymer Chemistry

Polymer derivatives of halogenated thiophenes, such as poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] , share structural motifs with 3-(3-Chloro-5-fluorobenzoyl)thiophene. However, their synthesis outcomes diverge significantly:

  • Regioregularity and Molar Mass : Despite identical reaction conditions, poly[3-(6-chlorohexyl)thiophene] exhibited higher regioregularity (determined via ¹H-NMR) and lower molar mass compared to its brominated counterpart. This suggests that halogen type (Cl vs. Br) influences polymerization kinetics and steric hindrance during chain propagation .

Bioactive Thiophene Derivatives

Compounds like 2-[chloro(phenyl)methyl]thiophene (3a) and 3-(2-chloro-2-phenylethyl)thiophene (3b) (from antibacterial studies) demonstrate structural similarities but differ in substituent placement and bioactivity:

  • Antibacterial Activity: While 3a and 3b showed moderate activity against Gram-positive bacteria, this compound’s bioactivity remains unstudied.
  • Physicochemical Properties : Substituent electronegativity (e.g., F and Cl in the benzoyl group) could alter solubility and stability compared to phenyl-alkyl derivatives.

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives like thiophene , benzothiophene , and dibenzothiophene are model compounds in HDS, a process critical in fuel desulfurization. Key comparisons include:

  • Reactivity Order : Thiophene > benzothiophene > dibenzothiophene due to steric and electronic effects. The benzoyl and halogen substituents in this compound may further hinder catalytic access, reducing HDS efficiency compared to simpler thiophenes .
  • Sulfur Resistance: Halogen atoms (Cl, F) could poison catalysts, complicating its use in HDS compared to non-halogenated analogs.

Substituted Benzothiophenes

5-Chloro-3-methylbenzo[b]thiophene (a fused-ring analog) contrasts with this compound in several aspects:

  • Aromatic System : The benzo[b]thiophene’s fused ring enhances conjugation and thermal stability, whereas the benzoyl-thiophene structure may favor electrophilic substitution reactions due to the ketone group’s electron-withdrawing effect .
  • Applications : Benzo[b]thiophenes are widely used in organic electronics, while this compound’s applications remain exploratory, possibly leaning toward specialty chemicals or intermediates.

Trifluoromethoxy-Substituted Thiophenes

Compounds like 5-(5-formylthiophen-2-yl)-3-trifluoromethoxyphenol feature trifluoromethoxy substituents, which differ from the chloro/fluoro combination in the target compound:

  • This could influence applications in agrochemicals or drug design .

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